molecular formula C35H68N6O7, C31H61N5O5 B612811 Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate CAS No. 883558-32-5

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

Cat. No. B612811
M. Wt: 684.95, 583.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is a chemical compound . Its molecular formula is C39H70F6N6O11 . The average mass of this compound is 912.997 Da, and the monoisotopic mass is 912.500671 Da .


Chemical Reactions Analysis

The specific chemical reactions involving Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate are not detailed in the available resources. Trifluoroacetic acid, a related compound, is a strong organic acid with high volatility and limited industrial uses .

Scientific Research Applications

  • Synthesis of Pulmonary Surfactant Protein-C Models

    • Research on the synthesis of pulmonary surfactant protein-C models has utilized palmitoylation, a process that involves the treatment of peptides with palmitoyl chloride in trifluoroacetic acid. This method was demonstrated to significantly increase the alpha-helix content of the peptides in certain environments (Yousefi-Salakdeh, Johansson, & Strömberg, 1999).
  • Function in Major Histocompatibility Complex Antigens

    • Studies have shown that palmitic acid, related to palmitoylation processes, is incorporated into certain major histocompatibility complex antigens. The linkage is made to cysteine residues in the transmembrane region, highlighting the importance of palmitoylation in cell biology (Kaufman, Krangel, & Strominger, 1984).
  • Enhancing Sensitivity of Electrospray Ionization Mass Spectrometry

    • Trifluoroacetic acid, a component in palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, has been used to enhance the mass spectrometry signal of peptides, aiding in biopharmaceutical characterization. This demonstrates its utility in improving analytical techniques for biological research (Mao et al., 2020).
  • Synthesis of Biochemically Significant Compounds

    • The trifluoroacetate salt of aspartic acid β-semialdehyde, important in the biosynthesis of L-lysine, L-threonine, and L-methionine, was synthesized using trifluoroacetic acid. This highlights its role in the preparation of biochemically significant intermediates (Tudor, Lewis, & Robins, 1993).
  • Application in LC-MS/MS for Cosmetic Analysis

    • Palmitoyl peptides, which include palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, have been studied for their presence in anti-wrinkle cosmetics. A developed LC-MS/MS method allowed for their reliable assay, emphasizing their importance in dermatological research and product development (Chirita et al., 2009).
  • Impact on Protein Function through Palmitoylation

    • Protein S-palmitoylation, which involves the linkage of palmitate to proteins, has significant effects on protein function and trafficking. Research on this modification, which is relevant to palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, provides insight into the regulatory mechanisms of protein activity (Smotrys & Linder, 2004).

properties

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)/t26-,27+,28+,30+,31+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCUAUFXOWFEEM-LAUWSANRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70F6N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

CAS RN

883558-32-5
Record name Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL9S2UKN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Reactant of Route 2
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Reactant of Route 3
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Reactant of Route 4
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Reactant of Route 5
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Reactant of Route 6
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.